3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide
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Overview
Description
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide is an organic compound with the molecular formula C11H14N2O It is characterized by the presence of an amide group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide typically involves the reaction between 4-bromo-2,6-dimethylaniline and acrylamide under inert conditions. The reaction is carried out using a Heck reaction mechanism, which involves the coupling of the aryl halide with the alkene in the presence of a palladium catalyst . The reaction conditions include the use of a base such as sodium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the use of microwave-assisted synthesis has been explored to reduce reaction times and improve overall productivity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Amino-3,5-dimethylphenyl)prop-2-enenitrile Hydrochloride: A related compound with a nitrile group instead of an amide group.
Rilpivirine: A second-generation non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Uniqueness
3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its amide group allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.
Properties
IUPAC Name |
3-(4-amino-3,5-dimethylphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-7-5-9(3-4-10(12)14)6-8(2)11(7)13/h3-6H,13H2,1-2H3,(H2,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCCFXBNTABGLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80790230 |
Source
|
Record name | 3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80790230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
500292-92-2 |
Source
|
Record name | 3-(4-Amino-3,5-dimethylphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80790230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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